molecular formula C14H18ClN5 B15121533 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine

Cat. No.: B15121533
M. Wt: 291.78 g/mol
InChI Key: SPUGNDMGGXMYME-UHFFFAOYSA-N
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Description

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be done using thionyl chloride or phosphorus oxychloride.

    Formation of the azetidine ring: This involves the cyclization of an appropriate amine with a halogenated precursor.

    Coupling of the pyrazole and azetidine rings: This step can be performed using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Formation of the pyrimidine ring: This can be achieved by reacting a suitable precursor with guanidine under basic conditions.

    Final coupling: The final step involves coupling the pyrimidine ring with the previously formed intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the azetidine ring.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the azetidine ring.

    Substitution: Substituted derivatives of the pyrazole ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer and infectious diseases.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methyl)pyrimidine
  • 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(ethyl)pyrimidine

Uniqueness

The uniqueness of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18ClN5

Molecular Weight

291.78 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-propan-2-ylpyrimidine

InChI

InChI=1S/C14H18ClN5/c1-10(2)14-16-4-3-13(18-14)19-6-11(7-19)8-20-9-12(15)5-17-20/h3-5,9-11H,6-8H2,1-2H3

InChI Key

SPUGNDMGGXMYME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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